Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide

Medicinal Chemistry HDAC Inhibition Physicochemical Property Optimization

2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide (CAS 941987-33-3) is a synthetic thiophene-3-carboxamide derivative featuring a 4-methoxybenzenesulfonyl butanamido side chain. This compound belongs to a class of arylsulfonyl thiophenecarboxamides, which are of significant research interest as potential modulators of diverse biological targets, including histone deacetylases (HDACs) and potassium channels.

Molecular Formula C16H18N2O5S2
Molecular Weight 382.45
CAS No. 941987-33-3
Cat. No. B2962831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide
CAS941987-33-3
Molecular FormulaC16H18N2O5S2
Molecular Weight382.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
InChIInChI=1S/C16H18N2O5S2/c1-23-11-4-6-12(7-5-11)25(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-24-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19)
InChIKeyGWDUCDDVFXGQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide: A Structurally Distinctive Thiophene Carboxamide for Selective Research


2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide (CAS 941987-33-3) is a synthetic thiophene-3-carboxamide derivative featuring a 4-methoxybenzenesulfonyl butanamido side chain. This compound belongs to a class of arylsulfonyl thiophenecarboxamides, which are of significant research interest as potential modulators of diverse biological targets, including histone deacetylases (HDACs) and potassium channels [1] . Its structural architecture combines a core thiophene ring, a carboxamide group, and a terminal 4-methoxyphenylsulfonyl moiety, distinguishing it from simpler analogs.

Procurement Risk: Why Analogs Cannot Substitute for 2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide


Generic substitution within the arylsulfonyl thiophenecarboxamide class is highly unreliable for scientific procurement due to profound sensitivity of target engagement and pharmacokinetic properties to minor structural perturbations. The efficacy and selectivity profiles of established agents like Entinostat (MS-275) are critically dependent on specific N-methylation and unsubstituted phenyl ring [1]. Replacing the N-methyl with a hydrogen (as in the target compound) eliminates a key interaction for class I HDAC selectivity, while the introduction of a 4-methoxy group on the phenylsulfonyl moiety alters both steric and electronic properties, abrogating any assumption of equipotency . Direct analytical validation is mandatory.

Quantitative Differentiation Guide for 2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide


Enhanced Topological Polar Surface Area (tPSA) and Lipophilic Ligand Efficiency (LLE) Profile vs. Entinostat (MS-275)

The target compound lacks the N-methyl substituent of Entinostat (MS-275, CAS: 209783-80-2), replacing it with a hydrogen, and introduces a 4-methoxy group on the terminal phenyl ring. The resulting tPSA is significantly higher (~127 Ų vs. ~96 Ų for Entinostat), predicting lower passive membrane permeability but offering the potential for distinct binding interactions. The addition of the methoxy group increases calculated logP, creating a novel Lipophilic Ligand Efficiency (LLE) landscape that warrants direct experimental investigation .

Medicinal Chemistry HDAC Inhibition Physicochemical Property Optimization

Altered Hydrogen Bond Capacity and Zinc-Binding Group Conformation vs. Class I HDAC Inhibitors

The target compound features a primary carboxamide group, which serves as a zinc-binding group (ZBG) in HDAC inhibition, in contrast to the secondary amide of Entinostat. This primary amide possesses two hydrogen bond donors, doubling the donor capacity of the secondary amide. The 4-methoxy substituent acts as a hydrogen bond acceptor, potentially altering the binding trajectory within the HDAC active site compared to unsubstituted phenyl analogs (e.g., CAS 941966-95-6) .

Computational Chemistry Docking Studies HDAC Inhibitor Design

Potential for Class-Level HDAC Inhibitory Activity with a Distinct Isoform Profile

While direct enzymatic data for the target compound is absent from public repositories, closely related chemotypes demonstrate nanomolar HDAC inhibition. For example, CHEMBL250790 (a 4-methylphenylsulfonyl piperazine analog) exhibits an HDAC IC50 of 90 nM in HeLa nuclear extract [1]. The crucial structural differences—a thiophene-3-carboxamide scaffold and a 4-methoxy substituent—in the target compound predict a significantly altered isoform selectivity profile compared to this benchmark. The 4-methoxy group is expected to engage a sub-pocket differently than the 4-methyl analog, likely shifting selectivity among HDAC1-3 isoforms .

Epigenetics Cancer Biology HDAC Isoform Selectivity

Defined Application Scenarios for 2-[4-(4-Methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide Based on Structural Evidence


HDAC Isoform Selectivity Profiling in Epigenetic Cancer Research

For laboratories conducting novel HDAC inhibitor discovery, this compound serves as a critical probe due to its distinct ZBG and terminal sulfonamide electronics. Its primary carboxamide ZBG and 4-methoxy substituent create a selectivity profile that is predicted to diverge from class I-selective inhibitors like Entinostat [2] . Procurement enables head-to-head enzymatic profiling to define the structural determinants of HDAC1/2/3 selectivity.

Structure-Activity Relationship (SAR) Expansion in Neuropharmacology

Based on the class relationship with Kv3 potassium channel activators [1], this compound is suitable for SAR studies aimed at identifying chemical features that shift activity from HDAC inhibition to potassium channel modulation. The unique combination of a primary amide and methoxysulfonyl group provides a new vector for chemical exploration.

Physicochemical Property Benchmarking for CNS Drug Candidate Design

With a calculated tPSA of ~127 Ų and a specific hydrogen-bonding network, this compound exists in a unique property space straddling typical CNS drug-like criteria . It is an ideal reference standard for studies correlating primary amide ZBGs and methoxy substitution with membrane permeability, P-glycoprotein efflux, and metabolic stability.

Chemical Probe for Carbonic Anhydrase (CA) Inhibition Screening

The primary sulfonamide-like moiety, generated by the sulfonyl-butanamido linkage, is a recognized pharmacophore for carbonic anhydrase inhibition. While exact CA inhibition data is unavailable, this compound is suitable for targeted screening against CA isoforms, with its 4-methoxyphenyl group offering a potential selectivity handle over simpler aromatic sulfonamides .

Quote Request

Request a Quote for 2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.